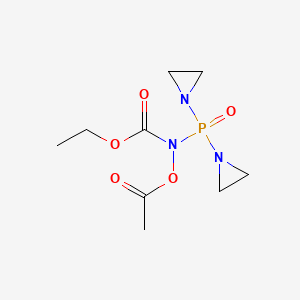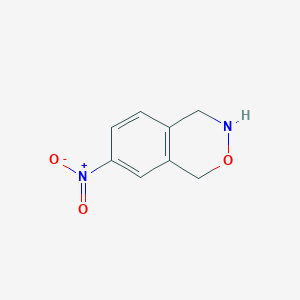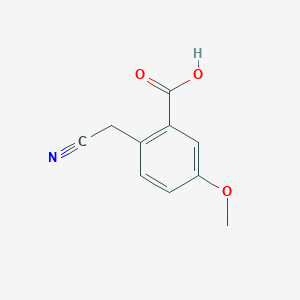![molecular formula C16H14S2 B13760364 Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis- CAS No. 79208-53-0](/img/structure/B13760364.png)
Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- is an organic compound characterized by the presence of benzene rings connected through a 1,2-ethynediyl linkage with thiomethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- typically involves the reaction of benzene derivatives with ethynediyl and thiomethylene groups under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, where benzene derivatives are reacted with ethynediyl precursors in the presence of thiomethylene groups. The reaction conditions often involve the use of solvents such as toluene or dichloromethane, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene rings can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- involves its interaction with molecular targets through its thiomethylene and ethynediyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene,1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
- Benzene,1,1’-(1,2-ethanediyl)bis[4-methyl-
- Benzene,1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- is unique due to its ethynediyl linkage and thiomethylene groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
79208-53-0 |
|---|---|
Formule moléculaire |
C16H14S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-benzylsulfanylethynylsulfanylmethylbenzene |
InChI |
InChI=1S/C16H14S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,13-14H2 |
Clé InChI |
OPNRNXVGEVXHPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC#CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
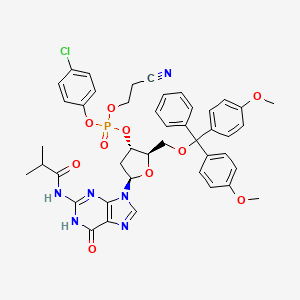

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
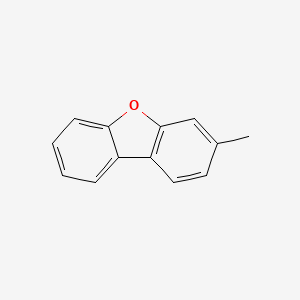
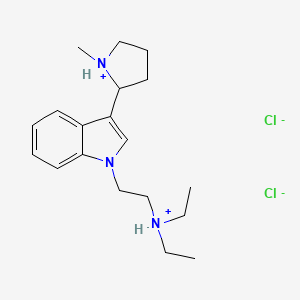
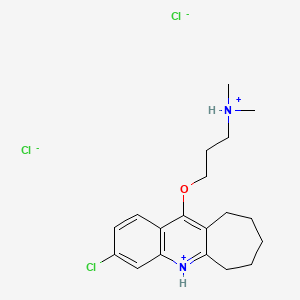
![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
